molecular formula C38H38ClN3O6S B6603601 11-(4-Chlorophenyl)-4-(2,3-dihydro-1H-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-13-yl 5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanoate CAS No. 2059923-80-5

11-(4-Chlorophenyl)-4-(2,3-dihydro-1H-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-13-yl 5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanoate

Cat. No.: B6603601
CAS No.: 2059923-80-5
M. Wt: 700.2 g/mol
InChI Key: OHLUEAWIDQOHAK-BZWZJJQPSA-N
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Description

The compound “11-(4-Chlorophenyl)-4-(2,3-dihydro-1H-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-13-yl 5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanoate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including a chlorophenyl group, an indole moiety, and a thienoimidazolidinone ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the indole ring, the introduction of the chlorophenyl group, and the construction of the thienoimidazolidinone ring. Typical reaction conditions may include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions, where a chlorobenzene derivative is introduced to the indole ring.

    Construction of the Thienoimidazolidinone Ring: This can be synthesized through cyclization reactions involving thiourea and a suitable dicarbonyl compound.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its complex structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan and serotonin.

    Chlorophenyl Compounds: Compounds like chlorpromazine.

    Thienoimidazolidinone Compounds: Compounds like thienamycin.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique biological or chemical properties not found in simpler molecules.

Properties

IUPAC Name

[7-(4-chlorophenyl)-2-(2,3-dihydroindole-1-carbonyl)-1,7-dimethyl-8,9-dihydrofuro[3,2-f]chromen-9-yl] 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H38ClN3O6S/c1-21-32-27(47-35(21)36(44)42-18-17-22-7-3-4-8-26(22)42)15-16-28-33(32)29(19-38(2,48-28)23-11-13-24(39)14-12-23)46-31(43)10-6-5-9-30-34-25(20-49-30)40-37(45)41-34/h3-4,7-8,11-16,25,29-30,34H,5-6,9-10,17-20H2,1-2H3,(H2,40,41,45)/t25-,29?,30-,34-,38?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLUEAWIDQOHAK-BZWZJJQPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C3=C(C=C2)OC(CC3OC(=O)CCCCC4C5C(CS4)NC(=O)N5)(C)C6=CC=C(C=C6)Cl)C(=O)N7CCC8=CC=CC=C87
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=C1C3=C(C=C2)OC(CC3OC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)(C)C6=CC=C(C=C6)Cl)C(=O)N7CCC8=CC=CC=C87
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H38ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-(4-Chlorophenyl)-4-(2,3-dihydro-1H-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-13-yl 5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanoate
Reactant of Route 2
Reactant of Route 2
11-(4-Chlorophenyl)-4-(2,3-dihydro-1H-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-13-yl 5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanoate
Reactant of Route 3
Reactant of Route 3
11-(4-Chlorophenyl)-4-(2,3-dihydro-1H-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-13-yl 5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanoate
Reactant of Route 4
11-(4-Chlorophenyl)-4-(2,3-dihydro-1H-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-13-yl 5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanoate
Reactant of Route 5
11-(4-Chlorophenyl)-4-(2,3-dihydro-1H-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-13-yl 5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanoate
Reactant of Route 6
11-(4-Chlorophenyl)-4-(2,3-dihydro-1H-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-13-yl 5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanoate

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